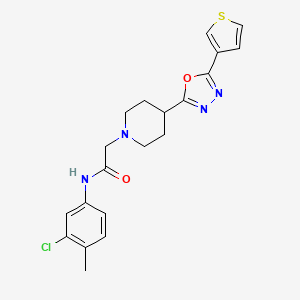
N-(3-chloro-4-methylphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H21ClN4O2S and its molecular weight is 416.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
A substantial body of research has focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, primarily to evaluate their potential as antibacterial agents. In one study, compounds synthesized using a series of steps involving ethyl piperidin-4-carboxylate were tested against various bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The study found that compound 8g, with a 2-methylphenyl group, showed significant antibacterial activity, indicating the potential of such compounds in treating bacterial infections. This suggests that the specific chemical structure under investigation may have similar applications due to its structural similarities, particularly its incorporation of the 1,3,4-oxadiazole moiety and acetamide functionality (Iqbal et al., 2017).
Antimicrobial Applications
Derivatives of 1,3,4-oxadiazole, including those similar to the specified compound, have been synthesized and tested for antimicrobial properties. These compounds, characterized by their N-substitution patterns and the presence of a piperidin-4-yl moiety, demonstrated moderate to significant activity against both gram-negative and gram-positive bacteria. The structure-activity relationship (SAR) analysis suggests that the antimicrobial efficacy of these compounds can be attributed to the presence of the 1,3,4-oxadiazole ring, which is a common feature in the target compound, indicating its potential in antimicrobial drug development (Khalid et al., 2016).
Synthesis and Characterization of Derivatives
The synthesis and pharmacological evaluation of various 1,3,4-oxadiazole and acetamide derivatives have been explored in detail, focusing on their antibacterial and anti-enzymatic potentials. These studies involve the synthesis of compounds with multifunctional moieties, followed by their structural elucidation through spectroscopic techniques. Such research underscores the versatile synthetic routes applicable to the target compound, potentially enabling the exploration of its biological activities and therapeutic applications. These efforts highlight the compound's relevance in the context of medicinal chemistry, particularly in the discovery of new antibacterial agents (Nafeesa et al., 2017).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S/c1-13-2-3-16(10-17(13)21)22-18(26)11-25-7-4-14(5-8-25)19-23-24-20(27-19)15-6-9-28-12-15/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNJCIWVBNLJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)
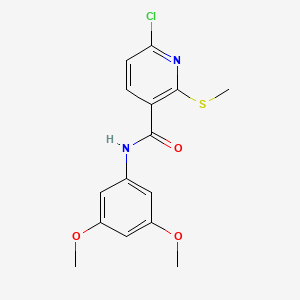
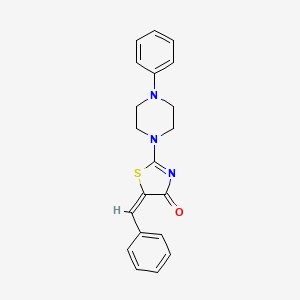

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)

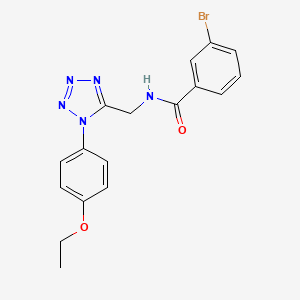
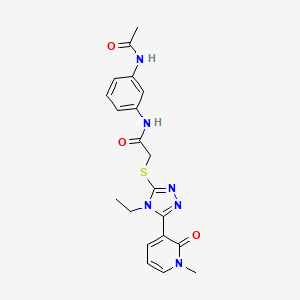
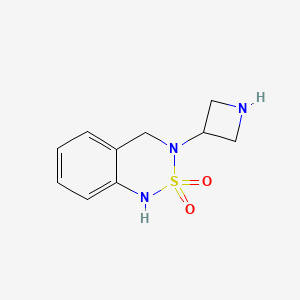
![(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2794640.png)


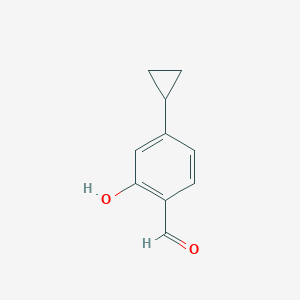
![1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2794645.png)